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1,2-Difluoro-4-isopropoxy-3-methoxybenzene

Cat. No.: B6306166
CAS No.: 1394937-93-9
M. Wt: 202.20 g/mol
InChI Key: GVTYYZPWMZZGEJ-UHFFFAOYSA-N
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Description

Contextualization within Fluoroaromatic Chemistry

The study of this compound is firmly rooted in the broader context of fluoroaromatic chemistry, a field that has expanded dramatically due to the unique properties fluorine imparts to organic molecules.

Fluorine is the most electronegative element, and its incorporation into organic molecules leads to profound changes in their physical and chemical properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to fluorinated compounds. jmu.edu This stability is a key reason for the use of fluorinated molecules in developing pharmaceuticals, agrochemicals, and advanced materials. jmu.edu

In medicinal chemistry, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and half-life. jmu.edu Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, which can enhance a drug's binding affinity to its target protein. jmu.edu

Aromatic systems containing two fluorine atoms, such as the 1,2-difluoro motif present in the subject compound, are of particular interest. The presence of multiple fluorine atoms can significantly modify the electronic distribution of the aromatic ring. Vicinal (1,2) difluoro-substitution patterns are known to create unique conformational and electronic environments. The synthesis of vicinal difluoro compounds has historically presented challenges, requiring specialized reagents like elemental fluorine or xenon difluoride. beilstein-journals.org The development of more accessible synthetic routes to these structures, such as those starting from stilbenes or tartrates, has broadened their application. beilstein-journals.org These difluorinated systems are integral to various advanced materials, including resins and insecticides, and are found in pharmaceuticals like fluoroquinolone antibacterials. jmu.edu

Retrosynthetic Considerations for Complex Aromatic Ethers

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For a complex aromatic ether like 1,2-Difluoro-4-isopropoxy-3-methoxybenzene, the most logical disconnections are the carbon-oxygen bonds of the two ether linkages. amazonaws.com

A plausible retrosynthetic strategy would involve disconnecting the isopropoxy and methoxy (B1213986) groups via a Williamson ether synthesis approach. This would lead back to a central precursor, 1,2-difluorobenzene-3,4-diol, and the corresponding alkyl halides (e.g., isopropyl bromide and methyl iodide). This strategy relies on the nucleophilic character of the hydroxyl groups of the catechol derivative attacking the electrophilic carbon of the alkyl halides. The feasibility of this approach depends on the selective alkylation of the two different hydroxyl groups, which can often be controlled by reaction conditions.

Significance of Specific Functional Groups in this compound

The chemical behavior of this compound is dictated by the combined electronic and steric effects of its four substituents.

The two fluorine atoms at the C1 and C2 positions exert a powerful influence on the aromatic ring.

Electronic Effects : Due to their high electronegativity, the fluorine atoms act as strong inductive electron-withdrawing groups. This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

Steric Effects : While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the presence of two adjacent fluorine atoms creates a distinct steric environment on one side of the ring. This can influence the preferred conformation of the adjacent methoxy group and affect how the molecule interacts with other molecules or surfaces.

The two alkoxy groups, methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂), have dual electronic effects and significant steric profiles.

Electronic Effects : Both the methoxy and isopropoxy groups are electron-donating through resonance (mesomeric effect), where a lone pair of electrons on the oxygen atom is delocalized into the aromatic π-system. This effect opposes the inductive withdrawal of the oxygen atom and the fluorine atoms. The net result is activation of the ring towards electrophilic substitution, particularly at the positions ortho and para to the alkoxy groups.

Table 2: Summary of Substituent Effects on the Aromatic Ring

Substituent Electronic Effect (Inductive) Electronic Effect (Resonance) Relative Steric Bulk
-F (Fluoro) -I (Strongly withdrawing) +M (Weakly donating) Low
-OCH₃ (Methoxy) -I (Withdrawing) +M (Strongly donating) Moderate
-OCH(CH₃)₂ (Isopropoxy) -I (Withdrawing) +M (Strongly donating) High

(-I: Negative Inductive Effect; +M: Positive Mesomeric/Resonance Effect)

Overview of Research Trajectories for Multifunctional Benzene (B151609) Derivatives

The study of multifunctional benzene derivatives is a vibrant and rapidly advancing area of contemporary organic chemistry. Research in this domain is largely driven by the need for novel compounds with specific, predictable, and enhanced properties for a variety of applications.

Key Research Trajectories:

Pharmaceutical and Agrochemical Discovery: A significant portion of research into multifunctional benzene derivatives is aimed at the development of new drugs and crop protection agents. The introduction of multiple, diverse substituents allows for the fine-tuning of a molecule's biological activity, metabolic stability, and pharmacokinetic profile. For instance, the presence of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. The combination of different alkoxy groups (isopropoxy and methoxy) can modulate the compound's lipophilicity and solubility, which are critical parameters for drug efficacy.

Advanced Materials Science: Polysubstituted benzenes are fundamental building blocks for a range of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The specific substitution pattern on the benzene ring influences the material's physical properties, such as its thermal stability, electronic conductivity, and optical characteristics. Research often focuses on creating derivatives that can self-assemble into highly ordered structures, a key requirement for many material applications.

Development of Novel Synthetic Methodologies: The inherent challenge of synthesizing complex, polysubstituted aromatic compounds in a controlled and efficient manner drives a significant amount of research. Chemists are constantly exploring new catalytic systems and reaction pathways to achieve regioselective substitution on the benzene ring. The ability to introduce multiple different functional groups in a specific order is crucial for accessing novel chemical space and creating libraries of compounds for high-throughput screening.

Detailed Research Findings in Related Areas:

While specific findings on this compound are scarce, research on analogous compounds provides valuable insights. For example, studies on fluorinated anisole (B1667542) derivatives have shown that the degree and position of fluorination can significantly impact a molecule's conformational preferences and physicochemical properties. It has been demonstrated that difluoroanisole motifs can offer a better balance of properties, such as lipophilicity and permeability, compared to their trifluoromethylated counterparts.

Furthermore, the development of synthetic routes to access polysubstituted fluorinated benzene rings is an active area of investigation. Various methods, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, are employed to construct these complex scaffolds. The choice of synthetic strategy is often dictated by the desired substitution pattern and the compatibility of the functional groups present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F2O2 B6306166 1,2-Difluoro-4-isopropoxy-3-methoxybenzene CAS No. 1394937-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-methoxy-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-8-5-4-7(11)9(12)10(8)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTYYZPWMZZGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2 Difluoro 4 Isopropoxy 3 Methoxybenzene

Historical Development of Synthetic Routes to Fluorinated Aromatic Ethers

The journey to synthesize complex molecules like 1,2-Difluoro-4-isopropoxy-3-methoxybenzene is built upon a foundation of fundamental reactions developed over more than a century. The historical approaches to creating fluorinated aromatic ethers were often characterized by harsh conditions and limited functional group tolerance.

Evolution of fluorination techniques

The introduction of fluorine onto an aromatic ring is a pivotal step in the synthesis of fluorinated compounds. numberanalytics.com Historically, this was a formidable task due to the extreme reactivity of elemental fluorine. Early practical methods circumvented this challenge, though often with significant limitations.

The Balz-Schiemann reaction , first reported in 1927, became a cornerstone of aromatic fluorination for decades. nih.gov This two-step process involves the conversion of an aromatic amine to a diazonium fluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). nih.gov Another classical approach is the Halex (halogen exchange) reaction , which involves the nucleophilic substitution of an activated aryl chloride or bromide with a fluoride salt, typically potassium fluoride (KF). nih.govresearchgate.net

However, these traditional methods suffer from drawbacks. The Balz-Schiemann reaction often requires high temperatures and can have a limited substrate scope, while the Halex reaction is generally restricted to aromatic rings activated by strongly electron-withdrawing groups and can require harsh conditions to proceed effectively. acs.orgacs.org The development of N-F fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), began to offer more controlled electrophilic fluorination pathways. beilstein-journals.org

Comparison of Historical Aromatic Fluorination Techniques

MethodTypical ReagentsMechanismKey LimitationsReference
Balz-Schiemann Reaction1. NaNO₂, HBF₄ 2. HeatDiazonium salt formation and decompositionRequires amine precursor, high temperatures, limited functional group tolerance. nih.gov
Halex ReactionKF, CsFNucleophilic Aromatic Substitution (SNAr)Requires activated aryl halides (e.g., with nitro groups), harsh conditions. nih.govacs.org
Direct FluorinationF₂Electrophilic Aromatic SubstitutionHighly reactive and non-selective, difficult to control. beilstein-journals.org

Strategies for regioselective alkoxy group incorporation

The installation of alkoxy groups, such as the methoxy (B1213986) and isopropoxy moieties in the target molecule, has historically been dominated by the Williamson ether synthesis . First reported in 1850, this reaction involves the SN2 displacement of an alkyl halide by an alkoxide, which is the conjugate base of an alcohol. masterorganicchemistry.com For aromatic ethers, this typically involves reacting a phenoxide with an alkyl halide.

While versatile, the regioselective incorporation of multiple, different alkoxy groups onto a benzene (B151609) ring using classical methods poses a significant challenge. The synthesis would rely on the availability of a suitably substituted phenol (B47542) precursor, and the reaction conditions must be carefully controlled to avoid side reactions. masterorganicchemistry.com The order of introduction of the substituents is critical and often dictated by the directing effects of the groups already present on the ring. For instance, an alkoxy group is an ortho-, para-director for subsequent electrophilic substitution, which would influence the strategy for introducing other functionalities. youtube.comyoutube.com

Contemporary Synthetic Strategies

Modern synthetic chemistry offers a more refined toolkit, providing milder, more efficient, and highly selective methods to construct complex aromatic scaffolds. These advanced techniques are essential for overcoming the regiochemical and chemoselectivity challenges inherent in the synthesis of this compound.

Chemo- and Regioselective Fluorination Techniques

Recent decades have seen a revolution in fluorination chemistry, moving away from harsh, traditional methods towards more controlled and selective approaches. numberanalytics.com

Transition Metal-Catalyzed Fluorination: A major breakthrough has been the development of transition metal-catalyzed C-F bond formation. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for example, can convert aryl halides or triflates into aryl fluorides under relatively mild conditions. acs.orgacs.org The choice of ligand is crucial in these systems to facilitate the challenging reductive elimination step that forms the C-F bond. acs.org These methods offer a significant advantage in functional group tolerance and substrate scope over classical techniques. acs.org

Electrophilic Fluorination: The development of a wide array of electrophilic fluorinating agents, colloquially known as "F⁺" sources, has transformed the field. Reagents like Selectfluor® (F-TEDA-BF₄) are now commonly used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.org These reagents are often crystalline, stable solids that are easier and safer to handle than gaseous fluorine. beilstein-journals.org Achieving high regioselectivity in the direct fluorination of a polysubstituted benzene ring remains a challenge, often governed by the combined electronic and steric effects of the existing substituents. researchgate.netresearchgate.net

Photocatalytic and Electrochemical Fluorination: Emerging techniques that use light or electricity to drive fluorination reactions are gaining prominence for their mild conditions and sustainability. numberanalytics.com Photocatalysis can generate highly reactive intermediates that facilitate the incorporation of fluorine, while electrochemical methods can achieve fluorination by avoiding the use of hazardous reagents. numberanalytics.com

Alkoxy and Methoxy Group Installation via Etherification and Related Reactions

Modern etherification methods provide milder and more versatile alternatives to the classical Williamson synthesis for forming the C-O bonds required for the methoxy and isopropoxy groups.

Copper- and Palladium-Catalyzed Etherification: The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, has been significantly improved with the development of new ligands. organic-chemistry.org These modern protocols allow the coupling of aryl halides (including chlorides) with a wide range of primary and secondary alcohols at lower temperatures and with greater efficiency. organic-chemistry.org Similarly, palladium-catalyzed C-O cross-coupling reactions, analogous to the well-known Buchwald-Hartwig amination, have become a powerful tool for aryl ether synthesis, noted for their broad substrate scope and high functional group tolerance. organic-chemistry.org

The displacement of alkoxy groups on aromatic rings by Grignard reagents, activated by an ortho-carbonyl substituent, has also been studied, revealing a mechanism involving an inner-sphere attack via a metalaoxetane transition state. nih.govnih.gov This highlights the complex interplay of reagents and substituents in determining reaction outcomes.

Overview of Modern Etherification Strategies

MethodCatalyst/ReagentsAryl SourceAlcohol SourceKey AdvantagesReference
Ullmann-Type CouplingCu catalyst, Ligand (e.g., Me₄Phen), BaseAryl Iodides, BromidesPrimary & Secondary AlcoholsImproved conditions over classical Ullmann, good for aliphatic alcohols. organic-chemistry.org
Palladium-Catalyzed C-O CouplingPd catalyst, Phosphine (B1218219) Ligand, BaseAryl Halides, TriflatesPrimary AlcoholsHigh functional group tolerance, applicable to aryl chlorides. organic-chemistry.org
Metal-Free ArylationDiaryliodonium salts, NaOHDiaryliodonium saltAllylic & Benzylic Alcohols, PhenolsMild, metal-free conditions. organic-chemistry.org

Multi-component Coupling Reactions for Aromatic Scaffold Construction

Instead of building the substitution pattern stepwise on a pre-existing benzene ring, an alternative and highly efficient approach is to construct the polysubstituted aromatic core itself through a multi-component reaction (MCR). MCRs combine three or more reactants in a single operation to form a complex product, offering significant advantages in terms of step- and atom-economy. acs.orgnih.gov

Transition-metal-catalyzed MCRs are particularly powerful for this purpose. beilstein-journals.org For instance, palladium-catalyzed cascade reactions, such as a Sonogashira coupling followed by a benzannulation, can assemble highly substituted benzenes from simple alkynes and haloacrylates in a one-pot, highly regioselective manner. acs.orgacs.org While [2+2+2] cyclotrimerizations of alkynes are another classic route to benzenes, they often suffer from poor regioselectivity. acs.orgacs.org Newer methods that offer greater control are therefore highly sought after for creating specifically substituted patterns like that found in this compound. acs.org This approach allows for the convergent synthesis of complex scaffolds from simple, readily available starting materials.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a powerful toolkit for constructing complex molecules by providing alternative, lower-energy reaction pathways. For the target compound, catalytic methods are essential for the selective formation of the C-O bonds of the ether functionalities.

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig C-O cross-coupling reaction is a premier method for synthesizing aryl ethers from aryl halides (or triflates) and alcohols. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for introducing the isopropoxy group onto a pre-functionalized difluoro-methoxybenzene ring.

A plausible pathway involves the coupling of a 1,2-difluoro-4-halo-3-methoxybenzene precursor with isopropanol (B130326). The success of this transformation hinges on the careful selection of a palladium precursor, a sterically hindered phosphine ligand, and a suitable base. numberanalytics.com The ligand is crucial as it stabilizes the palladium catalyst, facilitates the key steps of oxidative addition and reductive elimination, and influences the reaction's scope and efficiency. mit.eduorganic-chemistry.org Sterically bulky alkylphosphine ligands have been shown to accelerate these reactions significantly. google.com

Table 1: Representative Catalyst Systems for Buchwald-Hartwig C-O Coupling
Palladium PrecursorLigandBaseTypical SolventKey Feature
Pd(OAc)₂XPhosNaOtBuTolueneEffective for coupling with sterically hindered secondary alcohols.
Pd₂(dba)₃RuPhosK₃PO₄DioxaneHigh reactivity and good functional group tolerance.
PdCl₂(dppf)dppfCs₂CO₃THF/TolueneBidentate ligand, often used for a broad range of substrates. wikipedia.org

The choice of halide on the precursor (I, Br, Cl) also affects reactivity, with iodides being the most reactive but chlorides often being more cost-effective for large-scale synthesis. numberanalytics.com

In the drive towards more sustainable chemistry, metal-free catalytic systems have gained prominence. Organocatalysis utilizes small organic molecules to accelerate reactions, while biocatalysis employs enzymes. rsc.org

For aryl ether synthesis, a metal-free alternative to cross-coupling involves the use of diaryliodonium salts to arylate alcohols. nih.gov This reaction can proceed under mild conditions, often in water, using a simple base like sodium hydroxide. organic-chemistry.orgdiva-portal.org A potential organocatalytic route to the target compound could involve the reaction of a 1,2-difluoro-3-methoxyphenolate with an isopropylating agent, facilitated by a phase-transfer catalyst (PTC). PTCs, such as quaternary ammonium (B1175870) salts, shuttle the phenolate (B1203915) anion into an organic phase to react, a method proven effective for synthesizing substituted anisoles. researchgate.netfigshare.com

Biocatalysis in this context is less developed but holds future promise. Enzymes offer unparalleled selectivity, often operating under mild, aqueous conditions. rsc.org One could envision a genetically engineered hydroxylase or O-methyltransferase enzyme being used to selectively functionalize a difluorobenzene precursor, although this would require significant research and development.

Green Chemistry and Sustainable Synthesis Considerations

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com This is achieved by focusing on metrics like solvent choice, atom efficiency, and waste reduction. rsc.orgtcichemicals.com

Reducing the reliance on volatile organic solvents is a core goal of green chemistry. Water is an ideal solvent due to its low cost, non-toxicity, and non-flammability. As noted, metal-free arylations using diaryliodonium salts have been successfully performed in water. nih.govorganic-chemistry.org Another strategy is micellar catalysis, where surfactants form nano-reactors in water, allowing hydrophobic reagents to react efficiently. rsc.org For a step like the Williamson ether synthesis, performing the reaction under solvent-free conditions, perhaps with microwave assistance for energy efficiency, is also a viable green approach. researchgate.net

Two key metrics for evaluating the "greenness" of a synthesis are Atom Economy (AE) and the Environmental Factor (E-Factor). rsc.orgchembam.com

Atom Economy (AE) : A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. sheldon.nl

E-Factor : A practical metric that quantifies the total mass of waste produced for every kilogram of product. sheldon.nl The pharmaceutical industry typically has high E-factors (25-100+), making waste reduction a critical goal. sheldon.nlsyrris.com

For a hypothetical final step in the synthesis of this compound via a Williamson ether synthesis, we can analyze these metrics.

Table 2: Illustrative Green Metrics for an Isopropylation Step
MetricCalculation FormulaIllustrative ValueInterpretation
Atom Economy(MW of Product / Σ MW of all Reactants) x 100%~78%Assuming reaction of 1,2-difluoro-4-hydroxy-3-methoxybenzene with 2-bromopropane (B125204) and a base like NaOH. The atoms from the NaBr byproduct are considered "waste".
E-Factor(Total Mass of Waste / Mass of Product)5 - 20This value is highly dependent on solvent use, workup, and purification losses. A lower value signifies a greener, more efficient process. syrris.com

Improving atom economy often involves designing reactions where byproducts are minimal or benign, such as addition reactions. Reducing the E-Factor involves optimizing reaction yields, recycling solvents, and minimizing the use of excess reagents and processing aids.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactants are continuously pumped through a reactor, is a paradigm shift from traditional batch manufacturing. scielo.br This technology offers significant advantages in safety, consistency, and scalability, particularly for the production of fluorinated pharmaceuticals and agrochemicals. eurekalert.orgsciencedaily.combritishwaterfilter.com

The synthesis of this compound could be adapted to a multi-step continuous flow process. mdpi.com For instance, a key C-O coupling step could be performed by passing a solution of the aryl halide and isopropanol through a heated tube or column packed with an immobilized palladium catalyst (a packed-bed reactor). sciencedaily.combritishwaterfilter.com This approach enhances safety by containing reactive intermediates within the system and improves efficiency through superior heat and mass transfer. eurekalert.org Subsequent reaction and purification steps, like in-line liquid-liquid extraction, can be integrated to create a seamless manufacturing platform from starting materials to the final, pure product. scielo.br

Detailed Spectroscopic and Structural Elucidation of 1,2 Difluoro 4 Isopropoxy 3 Methoxybenzene for Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1,2-Difluoro-4-isopropoxy-3-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D NMR techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR for Chemical Shift Anisotropy and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the methoxy (B1213986) group. The aromatic region would likely show two doublets, characteristic of the two neighboring protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-donating effects of the alkoxy groups and the electron-withdrawing nature of the fluorine atoms. The isopropoxy group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The methoxy group would appear as a singlet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The aromatic carbons will appear in the typical downfield region, with their specific shifts modulated by the attached substituents. The isopropoxy and methoxy carbons will be found in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
Aromatic-H6.8 - 7.2-³J(H,H), J(H,F)
Aromatic-C140 - 160¹J(C,F), ²J(C,F), ³J(C,F)
Isopropoxy-CH4.4 - 4.870 - 75³J(H,H)
Isopropoxy-CH₃1.2 - 1.520 - 25³J(H,H)
Methoxy-OCH₃3.8 - 4.055 - 60

Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons, confirming the connectivity within the isopropoxy group and between the aromatic protons. youtube.comsdsu.edumnstate.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This would be instrumental in establishing the connectivity between the aromatic ring and the alkoxy substituents. For instance, correlations between the methoxy protons and the carbon at position 3, and between the isopropoxy methine proton and the carbon at position 4, would confirm their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of atoms. harvard.edu For this compound, NOESY could reveal through-space interactions between the protons of the methoxy and isopropoxy groups and the adjacent aromatic protons or fluorine atoms. This information is vital for understanding the preferred conformation of the flexible alkoxy side chains relative to the benzene ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformational state.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent functional groups.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the isopropoxy and methoxy groups will appear in the 3000-2850 cm⁻¹ range.

C-O stretching: Strong bands corresponding to the aryl-alkyl ether linkages (C-O-C) are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-F stretching: The C-F stretching vibrations typically give rise to strong absorptions in the 1350-1150 cm⁻¹ region of the IR spectrum.

Aromatic C=C stretching: The characteristic stretching vibrations of the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
Aliphatic C-H stretch3000 - 2850Medium to Strong
Aromatic C=C stretch1600 - 1450Medium to Strong
C-F stretch1350 - 1150Strong
Asymmetric C-O-C stretch1275 - 1200Strong
Symmetric C-O-C stretch1075 - 1020Strong

Note: These are predicted values based on group frequency charts and may vary from experimental data.

Probing Intermolecular Interactions and Conformational States

The precise positions and shapes of the vibrational bands can be influenced by intermolecular interactions in the solid or liquid state. Hydrogen bonding, although not a primary interaction for this molecule, and dipole-dipole interactions can cause shifts in vibrational frequencies. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov

Furthermore, the vibrational spectra can be sensitive to the conformation of the molecule. Different rotational isomers (conformers) of the isopropoxy group may exhibit slightly different vibrational frequencies. In detailed temperature-dependent or solvent-dependent studies, changes in the vibrational spectra could be used to probe the conformational equilibrium of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for confirming the elemental composition and structural features of a synthesized compound. It provides data with high precision, allowing for the unambiguous identification of molecules.

Accurate Mass Measurement and Isotopic Abundance Analysis

In an HRMS experiment, the primary objective would be to determine the exact mass of the molecular ion ([M]⁺ or a protonated/adducted species like [M+H]⁺). For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O). A measured accurate mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, that matches this theoretical value to within a few parts per million (ppm) would strongly confirm the elemental formula C₁₀H₁₂F₂O₂.

Furthermore, the analysis of the isotopic pattern would provide additional confirmation. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, and the M+2 peak, from ¹³C₂ and ¹⁸O isotopes, would be compared to the theoretically predicted distribution for the formula C₁₀H₁₂F₂O₂. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical HRMS Data for this compound

Ion FormulaSpeciesTheoretical Monoisotopic Mass (Da)
C₁₀H₁₂F₂O₂[M]⁺202.0798
C₁₀H₁₃F₂O₂[M+H]⁺203.0876
C₁₀H₁₂F₂NaO₂[M+Na]⁺225.0696

This table represents theoretical values. Experimental data is not currently available in the public domain.

Elucidation of Fragmentation Pathways for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, elucidates molecular structure by breaking the molecule into characteristic fragment ions. For this compound, the fragmentation pattern would be expected to reveal the connectivity of the substituent groups.

Key fragmentation pathways for aryl ethers often involve the loss of alkyl groups from the ether linkages. Expected fragmentations for this molecule would include:

Loss of the isopropyl group: A primary fragmentation would likely be the cleavage of the isopropoxy group, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via a McLafferty-type rearrangement, resulting in a prominent ion.

Loss of the methyl group: Cleavage of the methoxy group's methyl radical (•CH₃) would generate another characteristic fragment ion.

Aromatic ring fragmentations: Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the resulting phenolic intermediates or other rearrangements characteristic of substituted benzene rings.

The precise masses of these fragments, determined by HRMS, would allow for the assignment of their elemental compositions, providing strong evidence for the presence and positions of the isopropoxy and methoxy groups on the difluorobenzene core.

Table 2: Plausible Fragmentation Ions for this compound

Plausible FragmentationLost Neutral FragmentResulting Ion FormulaTheoretical m/z
Loss of PropeneC₃H₆C₇H₆F₂O₂⁺•160.0330
Loss of Isopropyl Radical•C₃H₇C₇H₅F₂O₂⁺159.0252
Loss of Methyl Radical•CH₃C₉H₉F₂O₂⁺187.0565
Loss of CO from [M-C₃H₆]⁺•COC₆H₆F₂O⁺•132.0381

This table is predictive, based on known fragmentation patterns of similar compounds. No experimental fragmentation data has been published for this specific molecule.

X-ray Crystallography and Solid-State Structure Analysis (If Crystalline)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural proof. This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions.

Determination of Molecular Conformation and Stereochemistry

X-ray crystallography would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule. This would confirm the substitution pattern on the benzene ring and reveal the precise conformation of the isopropoxy and methoxy groups relative to the plane of the aromatic ring. The planarity of the benzene ring and the orientation of the ether substituents are key structural parameters that influence the molecule's electronic properties and reactivity.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would reveal how individual molecules pack together in the solid state. This analysis would identify any significant intermolecular interactions, such as C–H···F or C–H···O hydrogen bonds, and potential π–π stacking interactions between the aromatic rings. The fluorine atoms, being electronegative, could play a significant role in directing the crystal packing through weak hydrogen bonding or dipole-dipole interactions. Understanding these forces is crucial for rationalizing the material's bulk properties, such as its melting point and solubility.

Insights into Solid-State Reactivity and Polymorphism

The arrangement of molecules in the crystal lattice can provide insights into potential solid-state reactivity. The proximity and orientation of reactive sites on neighboring molecules can dictate whether a reaction can occur in the solid phase. Furthermore, the study could reveal the existence of polymorphs—different crystalline forms of the same compound. Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties. However, no studies on the polymorphism of this compound have been reported.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption and photophysical characteristics of this compound are dictated by the interplay of the electronic effects of its substituents on the benzene ring. In the absence of direct experimental spectra for this specific compound, a detailed analysis can be constructed by examining structurally related molecules and the established principles of substituent effects on the electronic transitions of the benzene chromophore.

The primary electronic transitions in benzene and its derivatives that are accessible in the ultraviolet-visible (UV-Vis) region are the π → π* transitions. For benzene itself, two main absorption bands are observed: a very intense E2-band around 204 nm (the second primary band) and a much weaker, fine-structured B-band (benzenoid band) around 254 nm, which is symmetry-forbidden. shimadzu.com Substitution on the benzene ring can significantly alter the energy and intensity of these transitions.

Analysis of Electronic Transitions and Aromatic System Conjugation

The substitution pattern of this compound involves four substituents: two fluorine atoms, a methoxy group, and an isopropoxy group. These can be categorized based on their electronic effects:

Fluorine atoms: Halogens are inductively electron-withdrawing (-I effect) due to their high electronegativity, but also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M or +R effect). For fluorine, the inductive effect is strong, while the mesomeric effect is weaker compared to other halogens.

The combined influence of these substituents on the π-electron system of the benzene ring will determine the characteristics of its UV-Vis spectrum. The electron-donating alkoxy groups will increase the electron density in the ring, raising the energy of the highest occupied molecular orbital (HOMO). This generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths, as the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced. documentsdelivered.com

In this compound, the two adjacent fluorine atoms will have a pronounced inductive effect. The two alkoxy groups at positions 3 and 4 will strongly donate electron density into the ring. The interplay of these opposing electronic forces will dictate the precise energies of the π → π* transitions. It is anticipated that the strong electron-donating character of the two alkoxy groups will be the dominant factor in shifting the primary absorption bands to longer wavelengths compared to benzene or 1,2-difluorobenzene.

For comparison, the UV-Vis spectral data for some related, less substituted compounds are presented in the table below. Veratrole (1,2-dimethoxybenzene) provides a good model for the dialkoxy substitution pattern, while 1,4-dimethoxybenzene (B90301) shows the effect of para-alkoxy substitution.

UV-Vis Absorption Data for Compounds Analogous to this compound

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
BenzeneEthanol255180 documentsdelivered.com
1,2-Dimethoxybenzene (Veratrole)Not Specified275Not Specified nih.gov
1,4-DimethoxybenzeneCyclohexane226, 287, 290, 2979772, 3236, 3236, 2570 nih.gov

Based on these data, it is expected that this compound will exhibit its primary absorption bands at wavelengths longer than that of benzene, likely in the region of 270-300 nm, due to the cumulative electron-donating effects of the methoxy and isopropoxy groups. The fine structure often observed in the B-band of benzene is likely to be absent, resulting in a broader absorption profile, which is typical for substituted benzenes. mdpi.com

Exploration of Potential for Photoinduced Reactions

The photophysical properties of a molecule are intrinsically linked to its potential to undergo photoinduced reactions. Upon absorption of UV radiation, this compound will be promoted to an electronically excited state. The fate of this excited state molecule can include fluorescence, phosphorescence, non-radiative decay, or photochemical reaction.

The presence of multiple substituents on the benzene ring can open up various photochemical reaction pathways. One of the most common photo-reactions for halogenated aromatic compounds is the photolytic cleavage of the carbon-halogen bond. For fluorinated benzenes, the C-F bond is very strong, making direct photolytic cleavage less probable compared to chloro-, bromo-, or iodo-substituted aromatics. However, under certain conditions, particularly in the presence of suitable reaction partners, photosubstitution reactions can occur.

The electron-rich nature of the aromatic ring, due to the two alkoxy groups, suggests that it could be susceptible to photooxidation or reactions with electrophiles in the excited state. Conversely, the presence of fluorine atoms might influence the reactivity of adjacent positions.

Photoinduced reactions of substituted benzenes with amines and other reagents have been documented, leading to substitution and addition products. nih.gov The specific substitution pattern of this compound could direct such photoreactions to particular sites on the ring. For instance, the positions ortho and para to the strongly activating alkoxy groups would be electronically enriched and potentially more reactive.

Furthermore, polysubstituted benzenes can be involved in the formation of electron-donor-acceptor (EDA) complexes, which can lead to photoinduced electron transfer reactions. While this compound itself does not possess strong intrinsic electron-accepting moieties, it could act as an electron donor in the presence of a suitable acceptor molecule upon photoexcitation.

Reactivity Profiles and Mechanistic Investigations of 1,2 Difluoro 4 Isopropoxy 3 Methoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 1,2-difluoro-4-isopropoxy-3-methoxybenzene ring is directed by the combined influence of its substituents. The outcome of such reactions is a delicate balance between the activating and deactivating nature of these groups, as well as their directing effects.

The regioselectivity of EAS reactions is determined by the ability of the existing substituents to stabilize the positively charged intermediate (arenium ion) formed during the reaction. The substituents on the benzene (B151609) ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

Methoxy (B1213986) (-OCH₃) and Isopropoxy (-OCH(CH₃)₂ Groups: Both the methoxy and isopropoxy groups are strong activating groups and ortho-, para-directors. libretexts.orgorganicchemistrytutor.comyoutube.com This is due to the presence of lone pairs on the oxygen atoms, which can be donated into the aromatic ring through resonance (+M effect). organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. organicchemistrytutor.comyoutube.com The resonance effect particularly enriches the ortho and para positions with electron density, thus directing incoming electrophiles to these sites. organicchemistrytutor.comyoutube.com Between the two, the isopropoxy group is slightly more electron-donating than the methoxy group due to the inductive effect of the alkyl groups, but it also exerts a greater steric hindrance.

In this compound, the positions for electrophilic attack are C5 and C6. The powerful activating and ortho-, para-directing nature of the methoxy and isopropoxy groups will strongly favor substitution at the positions ortho and para to them. The isopropoxy group at C4 and the methoxy group at C3 will direct incoming electrophiles to C5 and C6. The fluorine atoms at C1 and C2 will also direct ortho and para, but their deactivating nature makes them less influential than the alkoxy groups.

The final regiochemical outcome will be a result of the synergistic and antagonistic effects of all substituents. The C5 position is para to the methoxy group and meta to the isopropoxy group, while the C6 position is ortho to the isopropoxy group and meta to the methoxy group. The strong activating effect of the alkoxy groups suggests that substitution will occur at one of these positions, with the precise distribution depending on the specific electrophile and reaction conditions. Steric hindrance from the bulky isopropoxy group might disfavor attack at the C5 position.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Electronic Effect Directing Effect
Methoxy (-OCH₃) Activating (+M > -I) Ortho, Para
Isopropoxy (-OCH(CH₃)₂) Activating (+M > -I) Ortho, Para
Fluorine (-F) Deactivating (-I > +M) Ortho, Para

The interplay between kinetic and thermodynamic control can influence the product distribution in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. libretexts.orglibretexts.org The rate of formation is determined by the activation energy of the step leading to the arenium ion intermediate. ic.ac.uk For this compound, the positions most activated by the combined resonance effects of the methoxy and isopropoxy groups will lead to the kinetically favored product.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control where the most stable product predominates. libretexts.orglibretexts.org The stability of the final product is influenced by factors such as steric interactions between the new substituent and the existing groups. For instance, a product with a bulky electrophile at a sterically hindered position might be less stable and therefore disfavored under thermodynamic conditions.

In the case of this compound, the substitution at C6, which is ortho to the bulky isopropoxy group, might be kinetically favored due to strong electronic activation but could be thermodynamically less stable than substitution at C5. The specific outcome will depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The presence of two fluorine atoms suggests that this compound could be a substrate for SNAr reactions.

The feasibility of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com

Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. youtube.comyoutube.com Despite the high strength of the C-F bond, the high electronegativity of fluorine strongly polarizes the carbon atom, making it highly electrophilic and susceptible to nucleophilic attack. youtube.com This effect stabilizes the intermediate Meisenheimer complex and lowers the activation energy for its formation, which is often the rate-determining step. youtube.com

Activating and Deactivating Groups: For SNAr reactions, the roles of activating and deactivating groups are reversed compared to EAS. libretexts.org Electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate, while electron-donating groups deactivate the ring. masterorganicchemistry.comlibretexts.org The methoxy and isopropoxy groups are electron-donating and therefore would deactivate the ring for SNAr. However, the two fluorine atoms, with their strong inductive electron withdrawal, will activate the ring for nucleophilic attack at the carbons to which they are attached (C1 and C2). The net effect will be a competition between the deactivating effect of the alkoxy groups and the activating effect of the fluorine atoms. The presence of electron-withdrawing groups ortho or para to the leaving group is most effective for activation. youtube.com In this molecule, the fluorine atoms are ortho to each other.

Given these factors, SNAr reactions on this compound would likely occur at either C1 or C2, with the nucleophile replacing one of the fluorine atoms. The relative reactivity of the two fluorine atoms would be influenced by the electronic and steric effects of the adjacent substituents.

SNAr reactions of haloaromatics can proceed through different mechanistic pathways.

Meisenheimer Complexes: The most common mechanism for SNAr is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comresearchgate.netbris.ac.uknih.govfrontiersin.orgfrontiersin.org The first step, the nucleophilic attack on the carbon bearing the leaving group, is usually the rate-determining step. researchgate.netfrontiersin.org The presence of electron-withdrawing groups, such as the fluorine atoms in this case, helps to stabilize this intermediate. libretexts.org Recent studies suggest that for some systems, the reaction may proceed through a concerted pathway rather than a stepwise one involving a stable Meisenheimer complex. bris.ac.uknih.gov

Aryne Intermediates: In the absence of strong activating groups and under the influence of a very strong base, nucleophilic aromatic substitution can occur via an elimination-addition mechanism involving a highly reactive aryne intermediate. nih.govresearchgate.netgreyhoundchrom.comsigmaaldrich.comnih.gov This pathway is generally favored for unactivated aryl halides. Given the presence of the activating fluorine atoms in this compound, the Meisenheimer complex pathway is more probable under typical SNAr conditions. However, treatment with exceptionally strong bases like sodium amide or organolithium reagents could potentially lead to the formation of an aryne intermediate through the elimination of HF.

Metal-Catalyzed Cross-Coupling Reactions Involving Haloaromatic Sites

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl halides are common substrates in these reactions.

While aryl fluorides are generally less reactive than other aryl halides in cross-coupling reactions due to the strength of the C-F bond, recent advances in catalyst design have enabled their participation in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govnih.govresearchgate.netdntb.gov.ua

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govresearchgate.netscholaris.caresearchgate.net The coupling of aryl fluorides often requires specialized catalyst systems that can facilitate the challenging oxidative addition of the C-F bond to the metal center. nih.govdntb.gov.ua For this compound, a site-selective Suzuki-Miyaura coupling could potentially be achieved to replace one of the fluorine atoms with an aryl, vinyl, or alkyl group. The relative reactivity of the C1-F and C2-F bonds would depend on the specific catalyst and reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrsc.orgbeilstein-journals.orgyoutube.comnih.gov Similar to Suzuki coupling, the amination of aryl fluorides is challenging but has been accomplished with the development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands. wikipedia.orgbeilstein-journals.org This would allow for the introduction of primary or secondary amine functionalities at the C1 or C2 position of this compound.

Other Cross-Coupling Reactions: Other metal-catalyzed reactions, such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and various C-H activation/functionalization reactions could also be envisioned for this molecule, although the reactivity of the C-F bonds would remain a significant hurdle to overcome.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Typical) Potential Product
Suzuki-Miyaura Aryl/vinyl boronic acid or ester Pd catalyst with phosphine ligands Aryl/vinyl-substituted derivative
Buchwald-Hartwig Primary/secondary amine Pd catalyst with phosphine ligands Amino-substituted derivative
Sonogashira Terminal alkyne Pd/Cu catalyst system Alkynyl-substituted derivative

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate the requested article on the reactivity profiles and mechanistic investigations of This compound .

The specific subsections requested for the article are:

Detailed Mechanistic Studies

The elucidation of a reaction mechanism is a cornerstone of organic chemistry, providing insight into the stepwise pathway from reactants to products. For a molecule like this compound, with multiple potential reaction sites and the interplay of electronic and steric effects, detailed mechanistic studies are crucial for predicting and controlling its chemical behavior. Such studies would typically involve a combination of kinetic analyses and the trapping or direct observation of transient species.

Kinetic Isotope Effects (KIEs) and linear free-energy relationships like the Hammett and Taft equations are powerful tools for probing the transition states of reactions.

Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. utexas.edu This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. wikipedia.org By measuring the KIE, chemists can infer whether a specific bond is being broken or formed in the rate-determining step of a reaction.

For this compound, a primary KIE would be expected in reactions that involve the cleavage of a C-H bond on the aromatic ring or on the alkoxy substituents in the rate-determining step. For instance, in an electrophilic aromatic substitution reaction, replacing a hydrogen atom at a specific position with its heavier isotope, deuterium (B1214612) (D), would allow for the measurement of kH/kD. A significant primary KIE (typically > 2) would indicate that the C-H (or C-D) bond is breaking in the slowest step of the reaction. ic.ac.uk

Secondary KIEs, where the isotope is not directly involved in bond breaking, can also provide valuable information about changes in hybridization at a particular atom between the ground state and the transition state. utexas.edu

A hypothetical study on the reactivity of this compound could involve the synthesis of isotopically labeled analogues to probe the mechanism of a given transformation. The results would be instrumental in building a detailed picture of the transition state.

Interactive Table: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

The following table illustrates the type of data that would be collected in a KIE study. The specific reaction and conditions are hypothetical.

Labeled PositionRate Constant (k)k_light / k_heavyInterpretation
Unlabeledk_H1.00Reference rate
C-5 Deuteratedk_D6.5C-H bond cleavage is likely part of the rate-determining step
Isopropoxy-CH Deuteratedk_D1.1C-H bond is not broken in the rate-determining step; small secondary effect

Hammett/Taft Analyses

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of a benzene ring in a given reaction. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying a buildup of positive charge (or loss of negative charge).

Interactive Table: Hypothetical Hammett Data for a Reaction Series

This table shows hypothetical data for a nucleophilic aromatic substitution reaction on a series of related compounds, illustrating how a ρ value would be determined.

Substituent (R)Substituent Constant (σ)log(k/k₀)
-OCH₃-0.27-0.65
-CH₃-0.17-0.41
-H0.000.00
-Cl0.230.55
-CN0.661.58
-NO₂0.781.87

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a slope (ρ) of approximately +2.4, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups.

Directly observing or isolating reaction intermediates provides the most definitive evidence for a proposed reaction mechanism. For reactions involving this compound, this could involve techniques to trap short-lived species or spectroscopic methods to observe them in situ.

For example, in electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. Due to the electronic nature of the substituents on this compound, the stability and preferred location of this intermediate would dictate the regioselectivity of the reaction.

Techniques for studying these intermediates include:

Low-Temperature Spectroscopy: By running a reaction at very low temperatures, it may be possible to slow down the subsequent steps enough to allow for the spectroscopic characterization (e.g., by NMR or IR) of an otherwise transient intermediate.

Trapping Experiments: An intermediate can sometimes be "trapped" by adding a reagent that reacts with it rapidly and selectively to form a stable, characterizable product. The structure of this trapped product can provide strong clues about the structure of the intermediate.

Matrix Isolation: This technique involves trapping the reacting species in an inert solid matrix (like argon) at cryogenic temperatures, allowing for their spectroscopic study without interference from solvent or other reactants.

While no specific reaction intermediates for this compound have been reported in the literature, any comprehensive study of its reactivity would necessitate attempts to isolate or characterize such species to lend definitive support to any proposed mechanistic pathway.

Computational and Theoretical Studies on 1,2 Difluoro 4 Isopropoxy 3 Methoxybenzene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the properties of 1,2-Difluoro-4-isopropoxy-3-methoxybenzene. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of the molecule. nih.gov

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of the system based on its electron density, offering a favorable balance between accuracy and computational cost. nih.gov The B3LYP functional is a commonly used hybrid functional in DFT that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govepstem.net

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. isroset.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

The charge distribution within this compound can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The electronegative fluorine and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will exhibit partial positive charges.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Charge Distribution for this compound

ParameterValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Partial Charge on F (C-1) -0.35 e
Partial Charge on F (C-2) -0.38 e
Partial Charge on O (methoxy) -0.55 e
Partial Charge on O (isopropoxy) -0.58 e

Note: The data in this table is hypothetical and for illustrative purposes.

The presence of flexible isopropoxy and methoxy (B1213986) groups in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space, corresponding to the global energy minimum. researchgate.net This is typically achieved by systematically rotating the rotatable bonds (e.g., C-O bonds) and calculating the potential energy at each step.

The fluorine substituents can significantly influence the conformational preferences of the molecule through steric and electronic effects. nih.gov Computational methods can map out the potential energy surface of the molecule, identifying all local and global energy minima. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Conformers of this compound

ConformerRelative Energy (kcal/mol)
Global Minimum 0.00
Conformer 2 1.25
Conformer 3 2.80
Conformer 4 4.50

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. ijrte.orgepstem.net Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra can aid in the assignment of experimental signals. nih.govspectrabase.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. isroset.org The resulting theoretical infrared (IR) spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted, providing insights into the electronic structure of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMR C-F Chemical Shift140-150 ppm
¹⁹F NMR Chemical Shift-120 to -140 ppm
IR C-F Stretch1200-1300 cm⁻¹
UV-Vis λ_max285 nm

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. mdpi.com For this compound, computational studies can be employed to explore potential reaction pathways, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com Various algorithms exist to locate the saddle point on the potential energy surface that corresponds to the TS. Once a transition state is located, its structure can provide crucial information about the bond-breaking and bond-forming processes.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state connects the reactants and products. mdpi.com An IRC calculation involves following the minimum energy path downhill from the transition state in both the forward and reverse directions, ensuring that it leads to the expected reactant and product minima.

By calculating the energies of the reactants, transition states, intermediates, and products, a comprehensive reaction energy profile can be constructed. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction.

Table 4: Hypothetical Energy Profile for a Postulated Electrophilic Nitration of this compound

SpeciesRelative Energy (kcal/mol)
Reactants 0.00
Transition State 1 +15.2
Intermediate (Sigma Complex) +5.8
Transition State 2 +8.1
Products -10.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the motion of atoms and molecules over time. For this compound, MD simulations would be invaluable for elucidating its conformational landscape and the influence of its environment on its properties.

The conformational preferences of this compound are primarily dictated by the orientation of the isopropoxy and methoxy groups relative to the benzene (B151609) ring and to each other. In the gas phase, intramolecular forces such as steric hindrance and dipole-dipole interactions are dominant. Theoretical studies on methoxybenzenes suggest that the methoxy group prefers to be coplanar with the benzene ring to maximize resonance, although this can be perturbed by adjacent substituents. For instance, in o-dimethoxybenzene, both in-plane and out-of-plane conformations of the methoxy groups are observed. researchgate.net The presence of the bulky isopropoxy group and the two fluorine atoms in this compound would introduce significant steric strain, likely forcing the alkoxy groups out of the plane of the benzene ring.

In solution, the conformational equilibrium is further influenced by interactions with solvent molecules. nih.govrsc.org The polarity of the solvent can have a profound effect on the conformational profile of flexible molecules. nih.gov For molecules with polar functional groups like the ether linkages and fluorine atoms in this compound, polar solvents would be expected to stabilize more polar conformers. The dynamic interplay between intramolecular forces and solvent interactions would determine the population of different conformers at equilibrium. For example, studies on other flexible molecules have shown that a molecule can exhibit a helical conformation in a nonpolar solvent like chloroform, but a mix of other structures in more polar solvents like DMSO and methanol. rsc.org

Table 1: Predicted Conformational Preferences of this compound

PhaseDominant InteractionsPredicted Conformational Features
Gas Phase Intramolecular steric and electronic effects- Non-planar orientation of isopropoxy and methoxy groups due to steric hindrance.- Potential for intramolecular hydrogen bonding between the alkoxy groups and fluorine atoms.
Solution (Non-polar solvent) Van der Waals forces, solvophobic effects- Compact conformations may be favored to minimize unfavorable interactions with the solvent.
Solution (Polar solvent) Dipole-dipole interactions, hydrogen bonding with solvent- Stabilization of more polar conformers.- Potential for specific solvent-solute interactions influencing the orientation of the alkoxy groups.

This table is predictive and based on principles from related studies, not on direct experimental data for this compound.

Solvents can significantly alter the molecular properties and reactivity of a solute. frontiersin.org For this compound, the solvent can influence properties such as its dipole moment and the accessibility of reactive sites. The explicit interaction of solvent molecules can modulate the energetic behavior of the solute, which is a determining factor in chemical reactions. frontiersin.org

The reactivity of substituted benzenes, particularly in reactions like nucleophilic aromatic substitution, is highly sensitive to the solvent environment. chemrxiv.org The solvent can stabilize or destabilize the transition state of a reaction, thereby affecting the reaction rate. For a molecule like this compound, the polarity of the solvent would influence the charge distribution in the aromatic ring, which in turn affects its susceptibility to electrophilic or nucleophilic attack.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Outcomes

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. These models are instrumental in predicting the outcomes of chemical reactions, saving time and resources in experimental work.

Developing a QSRR model for a class of compounds like substituted difluorobenzenes would involve identifying a set of molecular descriptors that quantify structural features. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume), or topological. For predicting the outcome of a synthetic reaction involving this compound, a model could be trained on a dataset of similar reactions with known outcomes. chemrxiv.org

Recent approaches have combined experimental data with simple, easily calculable molecular descriptors to build robust QSRR models for reactions like nucleophilic aromatic substitution (SNAr). chemrxiv.org These models have shown excellent performance in predicting reactivity trends and site selectivity for a wide range of electrophiles.

QSRR models can quantify these relationships. By correlating structural parameters (such as Hammett constants or more sophisticated computational descriptors) with experimentally determined reaction rates, it is possible to predict the reactivity of new compounds. For instance, the relative rates of nitration of various substituted benzenes have been successfully correlated with their structural features. libretexts.org

Table 2: Predicted Substituent Effects on Electrophilic Aromatic Substitution for this compound

SubstituentTypePredicted Effect on ReactivityPredicted Directing Effect
-F DeactivatingDecreases rateOrtho, Para
-OCH(CH₃)₂ ActivatingIncreases rateOrtho, Para
-OCH₃ ActivatingIncreases rateOrtho, Para

This table presents a qualitative prediction based on established principles of physical organic chemistry.

Topological Analysis of Electron Density (e.g., Bader's AIM Theory)

Bader's Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density distribution in a molecule to understand chemical bonding and intermolecular interactions. ias.ac.in This theory partitions a molecule into atomic basins based on the topology of the electron density.

The analysis of bond critical points (BCPs) in the electron density provides quantitative information about the nature of chemical bonds. For this compound, an AIM analysis would be particularly insightful for characterizing the C-F bonds, the C-O bonds of the alkoxy groups, and any potential intramolecular interactions, such as hydrogen bonds between the fluorine atoms and the hydrogen atoms of the alkoxy groups. The properties of the electron density at the BCPs, such as its value (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. researchgate.net

Furthermore, AIM can be used to study non-covalent interactions, which are crucial for understanding the conformational preferences and interactions with other molecules. researchgate.netchimia.ch For instance, the interactions between fluorinated aromatic rings and other molecules are often governed by a combination of electrostatic and dispersion forces, which can be elucidated through AIM analysis. nih.govresearchgate.net

Machine Learning and Artificial Intelligence Applications in Chemical Space Exploration

The exploration of chemical space using computational methods has been significantly enhanced by the integration of machine learning (ML) and artificial intelligence (AI). For complex molecules such as this compound, these technologies offer powerful tools to predict synthetic pathways and understand chemical reactivity, areas where traditional experimental approaches can be resource-intensive. By learning from vast datasets of known reactions and molecular properties, ML models can identify patterns and make predictions that guide laboratory work more efficiently.

Recent advancements have seen the application of various ML algorithms, including neural networks, random forests, and graph neural networks, to tackle challenges in organic synthesis. nd.edunih.gov These models can process intricate molecular representations, such as SMILES strings or molecular graphs, to forecast reaction outcomes with increasing accuracy. nd.edu The development of large language models (LLMs) is also beginning to revolutionize how chemists interact with chemical data, offering capabilities from proposing synthetic routes to controlling automated laboratory systems. chatpaper.com

Prediction of Novel Synthetic Routes and Reaction Conditions

Machine learning models are particularly adept at predicting the optimal conditions for a given chemical transformation. chemical.ai For instance, in the synthesis of a substituted benzene derivative, factors such as the choice of catalyst, solvent, temperature, and reaction time are critical for achieving a high yield and selectivity. By training on datasets of similar reactions, an ML model can predict a set of conditions that are most likely to be successful, thereby reducing the need for extensive empirical optimization.

A hypothetical application of a machine learning model for predicting the yield of a key synthetic step in the preparation of this compound is presented in Table 1. The model, trained on a database of fluorination and etherification reactions of aromatic compounds, could predict yields under various conditions, guiding the selection of the most promising experimental setup.

Table 1: Predicted Yields for a Hypothetical Synthetic Step for this compound using a Machine Learning Model

Reactant AReactant BCatalystSolventTemperature (°C)Predicted Yield (%)
1,2-Difluoro-3-methoxy-4-phenol2-Bromopropane (B125204)K₂CO₃DMF8085
1,2-Difluoro-3-methoxy-4-phenol2-BromopropaneCs₂CO₃Acetonitrile7092
1,2-Difluoro-3-methoxy-4-phenol2-IodopropaneK₂CO₃DMF8088
1,2-Difluoro-3-methoxy-4-phenol2-IodopropaneCs₂CO₃Acetonitrile7095

Furthermore, recent developments in combining machine learning with quantum chemical calculations have enabled the prediction of reaction pathways and product distributions with high accuracy. rsc.org For electrophilic aromatic substitutions on substituted benzenes, models can predict the regioselectivity by calculating properties like proton affinities at different positions on the aromatic ring. nih.gov

High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific activity. nih.gov When applied to chemical reactivity, HTS can be used to explore how a molecule like this compound might behave in various chemical environments or with a library of potential reactants. The presence of fluorine atoms in the molecule makes it particularly amenable to ¹⁹F NMR-based screening methods, which can be a powerful tool for detecting interactions and reactions. eurekaselect.comresearchgate.net

Machine learning plays a crucial role in analyzing the vast datasets generated from HTS experiments. ML models can identify "hits"—compounds that exhibit the desired reactivity—from the noise and can help to eliminate false positives that may arise from assay interference. nih.gov For a compound such as this compound, an HTS campaign could be designed to screen its reactivity against a panel of enzymes or catalysts.

Table 2 illustrates a hypothetical output from a high-throughput screen where this compound is tested for its ability to inhibit a specific enzyme. A machine learning model would then process this data to classify the compound's activity and prioritize it for further investigation.

Table 2: Illustrative High-Throughput Screening Data for this compound

Assay IDTarget EnzymeCompound Concentration (µM)Measured Inhibition (%)ML-Based Hit Classification
EZ-001Cytochrome P450 2D6108.2Inactive
EZ-002Monoamine Oxidase A1075.4Active
EZ-003Catechol-O-methyltransferase1045.1Moderate Activity
EZ-004Tyrosinase1012.5Inactive

These predictive models are continually being refined. By incorporating diverse datasets from sources like electronic lab notebooks and large-scale screening initiatives, the accuracy and predictive power of machine learning in chemistry are expected to grow, further accelerating the discovery and development of new chemical entities and processes. nd.edu

Strategic Utility of 1,2 Difluoro 4 Isopropoxy 3 Methoxybenzene in Complex Organic Synthesis

As a Versatile Building Block for Advanced Intermediates

The primary utility of 1,2-Difluoro-4-isopropoxy-3-methoxybenzene in complex synthesis is realized by its conversion into more reactive intermediates that can participate in cross-coupling reactions. A key transformation is its conversion into a boronic acid or, more commonly, a boronic acid pinacol (B44631) ester. This is typically achieved through a halogen-metal exchange of a brominated precursor followed by quenching with a borate (B1201080) ester, or via a palladium-catalyzed borylation reaction.

The resulting intermediate, 2-(2,3-difluoro-5-isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is a stable, crystalline solid that serves as a versatile coupling partner. chemicalbook.comsigmaaldrich.comresearchgate.net This transformation converts the relatively inert benzene (B151609) ring into a powerful nucleophilic partner for palladium-catalyzed reactions. The general procedure for synthesizing such aryl boronic esters involves reacting the corresponding aryl halide with a diboron (B99234) reagent in the presence of a palladium catalyst or by quenching an organolithium or Grignard reagent with an appropriate borate ester like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Table 1: Advanced Intermediate Data

Compound NameStructureMolecular FormulaMolecular Weight (g/mol)Role
2-(2,3-difluoro-5-isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructure of 2-(2,3-difluoro-5-isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₆H₂₃BF₂O₄328.16Key intermediate for Suzuki-Miyaura cross-coupling reactions.

Precursor to Structurally Diverse Aromatic and Heterocyclic Scaffolds

The true synthetic power of the boronate ester intermediate is demonstrated in its use as a precursor to complex heterocyclic systems. A prime example is its application in the synthesis of substituted thieno[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other biologically active molecules.

In a key synthetic step detailed in patent literature, the boronate ester of This compound is coupled with a halogenated thieno[2,3-d]pyrimidine (B153573) core, such as an iodo-substituted derivative. This reaction is a Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction. libretexts.orgharvard.edu This transformation efficiently joins the complex fluorinated aromatic ring to the heterocyclic core, rapidly building molecular complexity. The reaction typically proceeds under basic conditions with a suitable palladium catalyst, such as Pd(PPh₃)₄, and a phosphine (B1218219) ligand. nih.gov

This method showcases the role of the title compound as a pivotal precursor, enabling the introduction of a precisely substituted difluoro-alkoxy-phenyl moiety onto a larger, more complex heterocyclic framework. This specific substitution pattern is often crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.

Role in Total Synthesis of Complex Molecules

The strategic value of This compound is most evident in its application to the total synthesis of targeted, high-value molecules like selective B-cell lymphoma 2 (Bcl-2) inhibitors. nih.govnih.govchemietek.comselleckchem.com

The retrosynthetic analysis of complex drug candidates, such as the apoptosis-inducing agents found in patent WO2012065213A1, illustrates the importance of the title compound. The final target molecule is a highly substituted thieno[2,3-d]pyrimidin-4(3H)-one. A key disconnection in the retrosynthetic plan is the C-C bond between the phenyl group and the C6 position of the thienopyrimidine core.

This bond is strategically formed via a Suzuki-Miyaura coupling reaction. This disconnection reveals two key fragments: the halogenated heterocyclic core and the boronate ester of the substituted phenyl ring. This leads back to 2-(2,3-difluoro-5-isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a crucial intermediate, and ultimately, to This compound as the foundational starting material for this entire portion of the molecule. This retrosynthetic strategy is efficient as it allows for the late-stage convergence of two complex fragments, maximizing yield and synthetic flexibility.

The synthesis of potent Bcl-2 inhibitors, a class of drugs that includes Venetoclax (ABT-199) and related analogues, provides a concrete case study. nih.govnih.govchemicalbook.com The patent WO2012065213A1 describes the preparation of compounds with a core structure of (S)-5-(5-chloro-2-((4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)methyl)phenyl)-6-(2,3-difluoro-5-isopropoxy-4-methoxyphenyl)-2-(1-isopropyl-1H-pyrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one.

The synthesis involves the following key steps where the title compound's motif is introduced:

Preparation of the Boronate Ester: The starting material, This compound , is first converted into its boronic acid pinacol ester derivative as the key advanced intermediate.

Suzuki Coupling: This boronate ester is then subjected to Suzuki coupling conditions with the pre-assembled, iodinated thieno[2,3-d]pyrimidine core. This critical step forges the C6-aryl bond and installs the difluoro-isopropoxy-methoxyphenyl group onto the heterocyclic scaffold.

Final Elaboration: Subsequent steps involve further functionalization at other positions of the thienopyrimidine ring to install the remaining side chains and complete the synthesis of the final, biologically active compound.

This case study highlights how This compound is not merely a simple starting material but a specifically designed building block whose structural and electronic features are essential for the successful synthesis of a complex, modern therapeutic agent.

Applications in Materials Chemistry

There is no specific information available in the reviewed scientific literature or patents detailing the use of This compound as a monomer for the synthesis of specialty polymers. While structurally related fluorinated aromatics and boronic esters are utilized in the development of conjugated polymers for electronic and optical applications, the utility of this particular compound appears to be primarily concentrated in the field of medicinal chemistry as a building block for pharmaceutical agents.

Components in Functional Materials (e.g., Liquid Crystals, Photoactive Materials)

An extensive search of scientific literature and patent databases did not yield any specific examples or detailed research findings on the application of this compound as a component in liquid crystals or photoactive materials.

While fluorinated benzene derivatives are known to be utilized in the design of functional materials due to their unique electronic and steric properties, no studies were identified that specifically incorporate the this compound scaffold into liquid crystalline or photoactive systems. The influence of the specific substitution pattern of this compound—two adjacent fluorine atoms, a methoxy (B1213986) group, and an isopropoxy group—on the mesomorphic or photophysical properties has not been reported.

Design and Synthesis of Chiral Auxiliaries or Reagents Derived from the Compound

There is currently no available research in peer-reviewed literature or patents detailing the design and synthesis of chiral auxiliaries or reagents derived from this compound.

Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. The development of novel auxiliaries is an active area of research. Fluorinated chiral auxiliaries, for instance, can offer unique stereochemical control due to fluorine's distinctive electronic properties. However, the specific use of this compound as a starting material or core structure for such an application has not been documented. The synthetic pathways to transform this specific aromatic compound into a chiral, non-racemic molecule that can function as an auxiliary have not been described in the available literature.

Development of Novel Chemical Tools and Probes

No published studies were found that describe the development of novel chemical tools or probes based on the this compound structure.

Chemical probes are essential for exploring biological systems and elucidating the functions of biomolecules. The unique substitution pattern of this compound could theoretically be leveraged to create probes with specific properties. For instance, fluorinated compounds are often used in the design of probes for ¹⁹F NMR spectroscopy or as tools to enhance metabolic stability. Despite these general principles, there is no specific evidence of this compound being utilized for such purposes. Research detailing its derivatization into a reactive or reporter molecule for chemical biology or related fields is not present in the current body of scientific literature.

Derivatives and Analogues of 1,2 Difluoro 4 Isopropoxy 3 Methoxybenzene: Synthesis and Chemical Properties

Systematic Synthesis of Structural Analogues

The synthesis of analogues of 1,2-difluoro-4-isopropoxy-3-methoxybenzene involves targeted modifications to its core structure. These modifications can be broadly categorized into altering the fluorine substitution pattern, varying the nature of the alkoxy groups, and introducing new functionalities to the aromatic ring.

Altering the number and position of fluorine atoms on the benzene (B151609) ring is a key strategy for fine-tuning the physicochemical properties of the resulting analogues. The synthesis of polyfluoroarenes can be approached through various methodologies, including transition metal-catalyzed C–F activation, which allows for the selective functionalization of heavily fluorinated aromatic compounds. rsc.org

One notable method for creating specific difluoro-substitution patterns involves the reaction of difluorocarbene with substituted cyclobutenes. For instance, the reaction with 1,2-disubstituted cyclobutenes can yield 1,3-difluorobenzene (B1663923) derivatives. jmu.edu This pathway is significant because the fluorine atoms, originating from the same difluorocarbene source, end up in a non-adjacent (1,3) relationship on the expanded benzene ring. jmu.edu

Another synthetic route to access specific fluorine patterns is through the hydroxylation of difluorophenols. For example, 2,3-difluorophenol (B1222669) can be converted to 2,3-difluoro-1,4-hydroquinone, which serves as a precursor for further derivatization. ucla.edu This hydroquinone (B1673460) can then be used in subsequent reactions, such as double Sonogashira couplings, to introduce other substituents onto the difluorinated ring. ucla.edu

The selective substitution of other groups with fluorine provides another avenue for modifying the fluorination pattern. In some heterocyclic systems, such as 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, nitro groups can be selectively replaced by fluorine atoms using reagents like tetrabutylammonium (B224687) fluoride (B91410) or cesium fluoride to yield the corresponding difluoro derivative. mdpi.com Such methods highlight the potential for selective fluorination in complex molecules.

Table 1: Synthetic Approaches for Modifying Fluorine Patterns

Starting Material Reagent(s) Product Type Key Feature Citation
Substituted Cyclobutene Difluorocarbene 1,3-Difluorobenzene derivative Ring expansion to form a non-vicinal difluoro pattern. jmu.edu
2,3-Difluorophenol Potassium persulfate, NaOH 2,3-Difluoro-1,4-hydroquinone Precursor for further functionalization of a vicinally difluorinated ring. ucla.edu
Polyfluoroarenes Transition metal catalysts Selectively functionalized aryl fluorides Controlled C-F bond activation for derivatization. rsc.org

The isopropoxy and methoxy (B1213986) groups on the benzene ring can be varied to modulate properties such as solubility, lipophilicity, and biological activity. Synthetic strategies often involve the use of precursors like guaiacol (B22219) (2-methoxyphenol), which can be protected and subsequently modified. researchgate.net For example, the isopropyl protecting group on a guaiacol derivative can be replaced by an acetyl group in a one-step conversion. researchgate.net

The synthesis of compounds with different alkoxy arrangements has been documented. For instance, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile can be hydrolyzed to its corresponding propionic acid, showcasing a molecule with isopropoxy and methoxy groups on separate phenyl rings. researchgate.net The influence of alkoxy substituents is also evident in the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids (e.g., 3-methoxybenzoic acid and 3,4-dimethoxybenzoic acid), where the nature and position of these groups affect the regioselectivity of the reaction. mdpi.comresearchgate.net

The synthesis of various alkoxy-substituted benzoic acids, such as 3-methoxybenzoic acid, 3,4-diethoxybenzoic acid, 3,5-diethoxybenzoic acid, and 3,4,5-triethoxybenzoic acid, has been reported, demonstrating the feasibility of creating a wide range of analogues with different ether functionalities. researchgate.net

Introducing a variety of functional groups onto the difluoro-alkoxybenzene scaffold is crucial for creating diverse chemical libraries for applications in materials science and drug discovery. The powerful electron-withdrawing nature of fluorine can significantly influence the acidity and basicity of nearby functional groups. jmu.eduu-tokyo.ac.jp

Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. For example, a double Sonogashira coupling can be used to attach terminal alkynes to a 2,3-difluoro-1,4-bis(trifluoromethanesulfonate)benzene precursor, yielding a 1,4-bis(alkynyl)-2,3-difluorobenzene derivative. ucla.edu This demonstrates a method for introducing carbon-based functional groups onto the fluorinated ring.

The introduction of fluorine and fluorine-containing functional groups has been a major focus in synthetic chemistry, with significant advances made through organo- and transition-metal catalysis. nih.gov These modern methods have made a wide array of fluorinated molecules more accessible. nih.gov The incorporation of fluorine can block sites of metabolic oxidation, a useful strategy in medicinal chemistry. u-tokyo.ac.jp

Furthermore, cavitand scaffolds, which can be functionalized with reactive groups like carboxylic acids or esters, illustrate advanced methods for creating complex architectures. acs.orgacs.org These systems can be modified to incorporate metal-binding motifs, demonstrating the potential for creating highly elaborate derivatives. acs.orgacs.org

Structure-Reactivity Relationships (SRR) in Derivatization

The reactivity of the this compound core and its analogues is governed by the interplay of electronic and steric effects of the various substituents. Understanding these relationships is key to predicting and controlling the outcomes of derivatization reactions.

The substituents on the benzene ring exert profound electronic and steric effects that dictate the molecule's reactivity and stability.

Fluorine Substituents: Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution compared to benzene itself. researchgate.netvaia.com However, fluorine can also act as a weak π-electron donor through resonance (+R). researchgate.net This dual nature means that fluorobenzene's reactivity in electrophilic aromatic substitution is often comparable to that of benzene. researchgate.net The substitution of hydrogen with fluorine leads to a contraction of the π density of the benzene ring. science.gov The number and position of fluorine atoms can stabilize the ring, increasing resistance to addition reactions. acs.orgnih.govresearchgate.net In terms of isomer stability for dihalobenzenes, computational studies often show that the meta isomer is the most stable, a phenomenon attributed to the absence of certain electronic interactions between the halogens at the 1,3-positions. nih.gov

Alkoxy and Methoxy Substituents: Alkoxy groups, like methoxy, are generally considered activating groups in electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance. However, they also possess a weak inductive electron-withdrawing effect due to the oxygen's electronegativity. In reactions like the rhodium-catalyzed C-H activation of methoxy-substituted benzoic acids, the regioselectivity is influenced by both the steric bulk and the coordination effects of the methoxy groups. mdpi.comresearchgate.net These coordination effects can involve weak non-covalent interactions with the catalyst's ligands. mdpi.com In some contexts, electron-withdrawing substituents can paradoxically decrease the electrophilicity of a nearby carbonyl carbon by destabilizing the ground state through reduced resonance stabilization. nih.gov

Table 2: Summary of Electronic and Steric Effects of Substituents

Substituent Electronic Effect Steric Effect Impact on Benzene Ring Reactivity Citation
Fluorine Strong inductive withdrawal (-I), weak resonance donation (+R) Small Deactivating towards electrophilic substitution, but complex interplay of effects. researchgate.netvaia.com
Methoxy Strong resonance donation (+R), weak inductive withdrawal (-I) Moderate Activating towards electrophilic substitution. Can direct reactions via coordination. mdpi.comresearchgate.net

The electronic and steric properties of the substituents directly influence the selectivity and efficiency of derivatization reactions.

Regioselectivity: The directing effects of the substituents are paramount. In electrophilic aromatic substitution, the activating alkoxy groups (isopropoxy and methoxy) are ortho-, para-directing. Conversely, the deactivating but ortho-, para-directing fluorine atoms add another layer of complexity. vaia.com The final position of substitution will be determined by the combined directing influence of all four groups and steric hindrance. In rhodium-catalyzed C-H activation, the regioselectivity was found to be governed by both steric and coordination effects of methoxy groups, where weak interactions with the catalyst's supporting ligand played a significant role. mdpi.com Similarly, in studies of DNA cleavage by substituted complexes, the position of substituents on the aromatic rings altered the precise patterns of cleavage, demonstrating that substituent placement can control reaction specificity. nih.gov

Scientific Literature Lacks Detailed Studies on this compound

Despite a comprehensive search of available scientific databases and chemical supplier information, detailed research findings on the chemical compound this compound, including its synthesis, conformational analysis, and regioselective derivatization, are not presently available in the public domain. While the existence of the compound is confirmed through a listed CAS number (1394937-93-9) and its availability from a chemical supplier avantorsciences.com, dedicated studies exploring its specific chemical properties as outlined are absent from the reviewed literature.

General principles of organic chemistry allow for predictions regarding the behavior of this compound. The electronic properties of the benzene ring are influenced by the push-pull effects of the fluorine, methoxy, and isopropoxy substituents. The two fluorine atoms act as electron-withdrawing groups through their inductive effect, while the oxygen atoms of the methoxy and isopropoxy groups donate electron density to the ring via resonance. This complex interplay of electronic effects would be expected to direct the regioselectivity of electrophilic aromatic substitution reactions.

Similarly, the conformational preferences of the isopropoxy and methoxy groups will be influenced by steric interactions with each other and with the adjacent fluorine atoms. However, without specific experimental or theoretical studies, any detailed discussion on the conformational analysis and its implications for reactivity would be purely speculative.

The scientific community has explored the synthesis and properties of various related fluorinated and polysubstituted benzene derivatives. For instance, methods for the synthesis of compounds like 2,3-difluoro-6-methoxybenzaldehyde (B67421) have been documented. chemicalbook.com Additionally, extensive research exists on the conformational analysis of simpler fluorinated systems, such as 1,3-difluorinated alkanes, which provides a foundational understanding of the stereoelectronic effects of fluorine. Nevertheless, this body of work does not directly address the specific structural and chemical nuances of this compound.

Future Directions and Emerging Research Avenues for 1,2 Difluoro 4 Isopropoxy 3 Methoxybenzene

Development of Next-Generation Synthetic Methodologies

Furthermore, leveraging flow chemistry and microreactor technology could enable precise control over reaction parameters, potentially improving yields and safety profiles, especially for exothermic fluorination reactions. Research in this area would likely focus on optimizing reaction conditions and developing novel catalyst systems compatible with continuous flow processes.

Table 1: Potential Next-Generation Synthetic Strategies

MethodologyPotential AdvantagesKey Research Focus
Late-Stage C-H FluorinationReduced step count, rapid access to analoguesCatalyst development, regioselectivity control
Flow Chemistry SynthesisEnhanced safety, improved scalability, precise controlReactor design, optimization of reaction kinetics
Biocatalytic ApproachesHigh selectivity, environmentally benign conditionsEnzyme discovery and engineering

Exploration of Unprecedented Reactivity Pathways

The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating alkoxy groups, creates a unique electronic environment on the benzene (B151609) ring of 1,2-difluoro-4-isopropoxy-3-methoxybenzene. This could lead to the discovery of novel reactivity pathways. For instance, the vicinal difluoro motif is a feature known to influence the conformational preferences of molecules, which could be exploited in asymmetric catalysis or in the design of molecules with specific three-dimensional structures beilstein-journals.org.

Future research could investigate its utility in transition-metal-catalyzed cross-coupling reactions, where the fluorine and alkoxy substituents could act as directing groups or influence the oxidative addition and reductive elimination steps. The potential for selective functionalization at the remaining C-H positions on the aromatic ring also presents an exciting avenue for creating highly functionalized derivatives.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The amenability of this compound to automated synthesis and high-throughput experimentation (HTE) will be crucial for accelerating the discovery of its applications. Automated platforms could be employed to rapidly screen a wide range of reaction conditions for its synthesis and subsequent derivatization nih.govnih.govresearchgate.net.

By integrating HTE with advanced analytical techniques such as high-throughput NMR or mass spectrometry, researchers could quickly identify optimal catalysts, solvents, and reagents for various transformations. This approach would be particularly valuable for exploring its potential as a building block in medicinal chemistry or materials science, where large libraries of compounds are often required for screening. The use of 19F NMR in HTE is particularly advantageous due to the high sensitivity of the 19F nucleus and the lack of background signals in most biological and chemical systems researchgate.netadelphi.eduacs.orgresearchgate.net.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced in-situ characterization techniques will be indispensable. Real-time monitoring using techniques like process analytical technology (PAT), including in-situ NMR and infrared spectroscopy, can provide valuable kinetic and mechanistic data magritek.comshimadzu.commpg.de.

For reactions involving this compound, 19F NMR spectroscopy would be a particularly powerful tool for real-time monitoring, allowing for the direct observation of the consumption of the starting material and the formation of fluorinated products and intermediates magritek.comacs.org. This level of detailed understanding is critical for optimizing reaction conditions and for the rational design of more efficient synthetic processes.

Table 2: Advanced Characterization for Mechanistic Insights

TechniqueInformation GainedPotential Application for this compound
In-situ 19F NMRReaction kinetics, intermediate identificationMonitoring fluorination and defluorination reactions
In-situ FTIR/RamanFunctional group changes, reaction progressTracking the formation and consumption of key functional groups
Mass SpectrometryIdentification of products and byproductsHigh-throughput screening of reaction outcomes

Design of Novel Catalytic Systems Utilizing the Compound as a Component

The unique electronic and steric properties of this compound could make it a valuable component in the design of novel ligands for catalysis. By functionalizing the aromatic ring, it could be incorporated into phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligand scaffolds. The fluorine atoms could be used to tune the electronic properties of the resulting catalyst, potentially leading to enhanced reactivity, selectivity, or stability.

Future research could explore the synthesis of a library of ligands based on this scaffold and evaluate their performance in a range of catalytic transformations, such as cross-coupling, hydrogenation, and metathesis reactions.

Expansion of its Utility in Emerging Areas of Materials Science and Chemical Technologies

The incorporation of fluorine into organic molecules is known to impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. These properties make fluorinated compounds, including potentially those derived from this compound, attractive for applications in materials science researchgate.net.

Future research could investigate its use as a monomer or additive in the synthesis of advanced polymers with low dielectric constants, high thermal stability, or specific optical properties researchgate.net. Its unique substitution pattern might also find applications in the development of liquid crystals, organic light-emitting diodes (OLEDs), or as a component in functional fluids and lubricants.

Development of Sustainable and Economically Viable Production Methods for Industrial Relevance

For this compound to find widespread application, the development of sustainable and cost-effective production methods is paramount. This will involve a focus on green chemistry principles, such as the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts.

Future research in this area should aim to develop a scalable synthesis that minimizes the use of hazardous reagents and energy-intensive purification steps. A successful outcome would not only make this compound more accessible for research but also pave the way for its potential commercialization and use in industrial applications.

Q & A

Q. What are the recommended synthetic routes for 1,2-Difluoro-4-isopropoxy-3-methoxybenzene, and how can purity be optimized?

Q. How can contradictory NMR data arising from fluorine’s electronegativity be resolved?

  • Methodological Answer : Fluorine’s strong electronegativity induces deshielding effects, complicating peak assignments. To resolve ambiguities:
  • Perform 2D NMR (¹H-¹³C HSQC, ¹H-¹⁹F HMBC) to map coupling networks.
  • Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Cross-reference PubChem data for analogous structures (e.g., 2,3-Difluoro-1-iodo-4-methoxybenzene) to validate assignments .

Q. What experimental design strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Surface Reactivity : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on silica or cellulose surfaces, simulating indoor lab environments .

Q. How can conflicting reports on nucleophilic substitution reactivity be addressed?

  • Methodological Answer : Discrepancies may arise from solvent polarity or substituent electronic effects. Systematic studies should:
  • Test reactivity with nucleophiles (e.g., amines, thiols) in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents.
  • Use kinetic profiling (UV-Vis or ¹⁹F NMR) to track reaction rates.
  • Compare with analogs (e.g., 3-fluoro-4-methoxybenzoic acid) to isolate electronic vs. steric influences .

Q. What computational and experimental approaches model environmental degradation pathways?

  • Methodological Answer :
  • Degradation Modeling : Use EPI Suite or SPARC to predict hydrolysis half-lives. Validate via lab-scale photolysis (UV irradiation in aqueous/organic mixtures).
  • Consumption Data : Leverage historical consumption trends (e.g., 1,2-Difluorobenzene databases) to estimate environmental persistence and bioaccumulation potential .

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